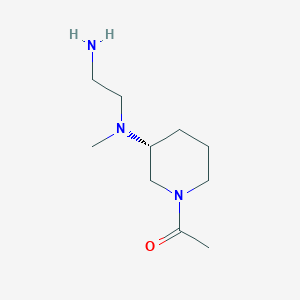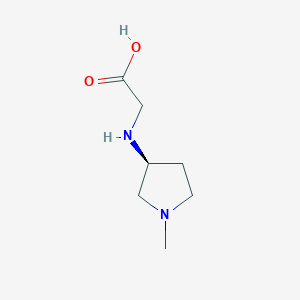![molecular formula C10H20N2O2 B7986344 [Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid](/img/structure/B7986344.png)
[Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid typically involves the use of piperidine derivatives as starting materials. One common method involves the reaction of (S)-1-methyl-piperidine-3-carboxylic acid with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
[Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Aplicaciones Científicas De Investigación
[Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of [Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways in the body. It may act by binding to receptors or enzymes, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
(S)-1-methyl-piperidine-3-carboxylic acid: A precursor used in the synthesis of [Ethyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid.
Ethylamine: Another precursor used in the synthesis of the compound.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the piperidine ring and ethylamino-acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
2-[ethyl-[(3S)-1-methylpiperidin-3-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-12(8-10(13)14)9-5-4-6-11(2)7-9/h9H,3-8H2,1-2H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMJEFXWVZNZQO-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)O)[C@H]1CCCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{(R)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7986261.png)
![1-{(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7986290.png)
![1-{(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone](/img/structure/B7986291.png)

![1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7986302.png)
![1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-piperidin-1-yl}-ethanone](/img/structure/B7986303.png)
![1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone](/img/structure/B7986315.png)

![[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986322.png)
![[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid](/img/structure/B7986328.png)
![[Ethyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986336.png)
![[Ethyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7986352.png)
![[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid](/img/structure/B7986359.png)
![[(2-Dimethylamino-cyclohexyl)-ethyl-amino]-acetic acid](/img/structure/B7986367.png)
